molecular formula C14H22ClN3O4S B12715256 5-(Aminosulphonyl)-2-methoxy-N-((1-methyl-2-pyrrolidinyl)methyl)benzamide monohydrochloride CAS No. 75514-28-2

5-(Aminosulphonyl)-2-methoxy-N-((1-methyl-2-pyrrolidinyl)methyl)benzamide monohydrochloride

Cat. No.: B12715256
CAS No.: 75514-28-2
M. Wt: 363.9 g/mol
InChI Key: AXTWSNUJSPHOIS-UHFFFAOYSA-N
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Description

5-(Aminosulphonyl)-2-methoxy-N-((1-methyl-2-pyrrolidinyl)methyl)benzamide monohydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an aminosulphonyl group, a methoxy group, and a pyrrolidinylmethyl group attached to a benzamide core. The monohydrochloride form indicates the presence of a hydrochloride salt, which often enhances the compound’s solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminosulphonyl)-2-methoxy-N-((1-methyl-2-pyrrolidinyl)methyl)benzamide monohydrochloride typically involves multiple steps. One common approach starts with the preparation of the benzamide core, followed by the introduction of the methoxy group through methylation reactions. The aminosulphonyl group is then added via sulfonation reactions, and the pyrrolidinylmethyl group is introduced through nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize the production process and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-(Aminosulphonyl)-2-methoxy-N-((1-methyl-2-pyrrolidinyl)methyl)benzamide monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Aminosulphonyl)-2-methoxy-N-((1-methyl-2-pyrrolidinyl)methyl)benzamide monohydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(Aminosulphonyl)-2-methoxy-N-((1-methyl-2-pyrrolidinyl)methyl)benzamide monohydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity. The aminosulphonyl group plays a crucial role in these interactions, often forming hydrogen bonds with target proteins. The methoxy and pyrrolidinylmethyl groups contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Aminosulphonyl)-2-methoxy-N-((1-methyl-2-pyrrolidinyl)methyl)benzamide monohydrochloride is unique due to the presence of the aminosulphonyl group, which imparts distinct chemical and biological properties. This compound’s specific combination of functional groups makes it a valuable tool in various research and industrial applications .

Properties

CAS No.

75514-28-2

Molecular Formula

C14H22ClN3O4S

Molecular Weight

363.9 g/mol

IUPAC Name

2-methoxy-N-[(1-methylpyrrolidin-2-yl)methyl]-5-sulfamoylbenzamide;hydrochloride

InChI

InChI=1S/C14H21N3O4S.ClH/c1-17-7-3-4-10(17)9-16-14(18)12-8-11(22(15,19)20)5-6-13(12)21-2;/h5-6,8,10H,3-4,7,9H2,1-2H3,(H,16,18)(H2,15,19,20);1H

InChI Key

AXTWSNUJSPHOIS-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC.Cl

Origin of Product

United States

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